{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}acetic acid
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Overview
Description
. It is widely recognized for its use as a herbicide, particularly in agricultural settings. The compound is known for its ability to control a variety of broadleaf weeds and grasses, making it a valuable tool in crop management.
Preparation Methods
The synthesis of {5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}acetic acid involves several steps. One common method includes the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid using a mixture of sulfur trioxide and dichloroethane . The reaction is carried out at temperatures ranging from 0 to 50°C. After the reaction, the mixture is washed and subjected to azeotropic distillation to obtain the desired product. This method enhances reaction selectivity and increases the yield to about 81%, while also reducing the discharge of acidic wastewater .
Chemical Reactions Analysis
{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents. Common reagents used in these reactions include sulfur trioxide, dichloroethane, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}acetic acid has several scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its effects on plant physiology and its potential use in controlling invasive plant species.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is primarily used as a herbicide.
Industry: It is used in the production of herbicides and other agricultural chemicals.
Mechanism of Action
The mechanism of action of {5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}acetic acid involves the inhibition of protoporphyrinogen oxidase (PPO), an enzyme crucial for chlorophyll synthesis . By inhibiting PPO, the compound causes the accumulation of protoporphyrin IX, a potent photosensitizer. This leads to the generation of reactive oxygen species, causing lipid peroxidation and rapid cell membrane damage, ultimately resulting in plant death .
Comparison with Similar Compounds
{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}acetic acid is similar to other herbicides such as fluoroglycofen and fomesafen. These compounds also contain the trifluoromethyl group and exhibit similar herbicidal properties . this compound is unique in its specific molecular structure, which contributes to its distinct mode of action and effectiveness in controlling a broad spectrum of weeds .
Similar Compounds
Properties
CAS No. |
110926-91-5 |
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Molecular Formula |
C15H9ClF3NO5 |
Molecular Weight |
375.68 g/mol |
IUPAC Name |
2-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]acetic acid |
InChI |
InChI=1S/C15H9ClF3NO5/c16-11-7-9(15(17,18)19)1-4-13(11)25-10-2-3-12(20(23)24)8(5-10)6-14(21)22/h1-5,7H,6H2,(H,21,22) |
InChI Key |
OGUFPYTUJFUBPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])CC(=O)O |
Origin of Product |
United States |
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